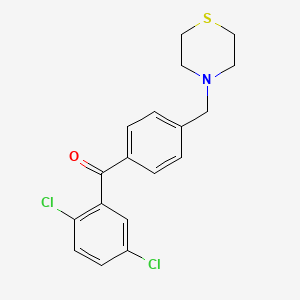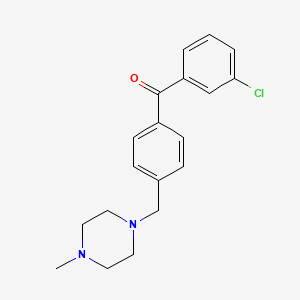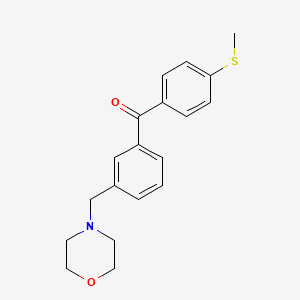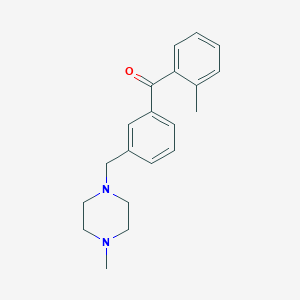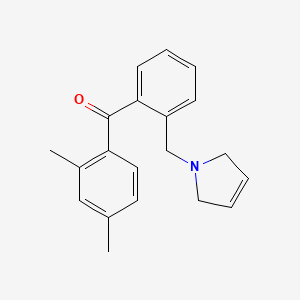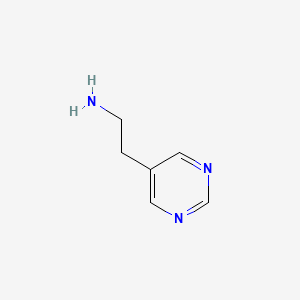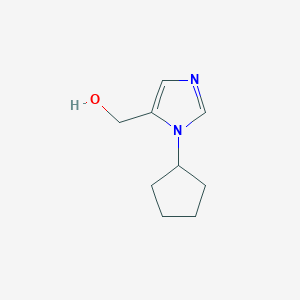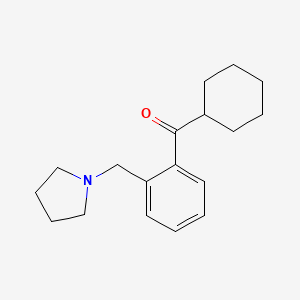
Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone
Overview
Description
Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone is a chemical compound with the molecular formula C18H25NO . It has a molecular weight of 271.4 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexyl group, a phenyl group, and a pyrrolidinomethyl group . The exact 3D structure can be computed using specialized software .Physical and Chemical Properties Analysis
This compound has a molecular weight of 271.4 g/mol. More detailed physical and chemical properties would require experimental determination or computational prediction.Scientific Research Applications
Steric Modifications in Catalysis
Iron complexes with sterically encumbered ligands, such as those containing cyclohexyl groups, have shown significant catalytic activity in the oxygenation of cyclohexane. Despite the presence of bulky benzyl groups, these compounds facilitate the selective oxidation of cyclohexane to cyclohexanol and cyclohexanone under specific conditions, highlighting the influence of steric factors on catalytic selectivity and efficiency (Yu He, J. D. Gorden, & Christian R. Goldsmith, 2011).
Green Chemistry Approaches
In green chemistry, cyclohexanone and cyclohexanol have been oxidized to adipic acid using aqueous hydrogen peroxide with H2WO4 as a catalyst, under solvent-free conditions. This method exemplifies an environmentally friendly approach to producing key industrial chemicals, showcasing the potential for sustainable methodologies in chemical syntheses (Y. Usui & Kazuhiko Sato, 2003).
Selective Hydrogenation Processes
Research has demonstrated that the selective hydrogenation of phenol to cyclohexanone can be efficiently achieved using supported palladium and a Lewis acid like aluminum trichloride. This method underscores the importance of catalyst design in achieving high selectivity for desired products, which is crucial in the synthesis of industrial chemicals such as nylon precursors (Huizhen Liu, Tao Jiang, B. Han, Shuguang Liang, & Yinxi Zhou, 2009).
Magnetic Property Studies
The magnetic properties of dinuclear CoIII/DyIII complexes have been studied, highlighting the role of ligands like phenyl 2-pyridyl ketone oxime in tuning the magnetic characteristics of such complexes. This research contributes to the understanding of magnetic interactions at the molecular level, which is relevant for developing new materials for technology applications (C. D. Polyzou et al., 2017).
Synthesis of Functionalized Molecules
The utility of doubly activated cyclopropanes, derived from cyclopropanation reactions involving cyclohexyl-containing ketones, has been demonstrated in the synthesis of dihydropyrroles and pyrroles. This showcases the versatility of cyclohexyl-containing compounds in synthesizing complex organic structures, which can have various applications in pharmaceuticals and materials science (Ryan P. Wurz & A. Charette, 2005).
Safety and Hazards
Properties
IUPAC Name |
cyclohexyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c20-18(15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-19-12-6-7-13-19/h4-5,10-11,15H,1-3,6-9,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOGWHRYZIEDKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643679 | |
| Record name | Cyclohexyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-24-1 | |
| Record name | Cyclohexyl[2-(1-pyrrolidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




